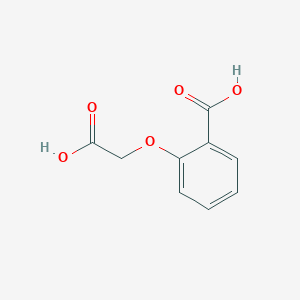

2-(Carboxymethoxy)benzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXSRLEXBECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060904 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-53-0 | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Carboxymethoxy Benzoic Acid and Its Precursors

Established Synthetic Pathways for the O-Carboxymethylation of Salicylic (B10762653) Acid Derivatives

The primary route to 2-(carboxymethoxy)benzoic acid involves the O-carboxymethylation of salicylic acid. This transformation is a specific application of the Williamson ether synthesis, a robust and widely used method for forming ethers.

Nucleophilic Substitution Reactions in Ether Formation

The core of this synthesis is a nucleophilic substitution reaction, typically an S(_N)2 mechanism. The process begins with the deprotonation of the phenolic hydroxyl group of salicylic acid by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, where the halogen acts as a leaving group.

The choice of base and solvent is critical to the reaction's success, influencing both yield and reaction time. Strong bases like sodium hydroxide (B78521) are commonly used to ensure complete formation of the phenoxide. The reaction is often carried out in a polar solvent to facilitate the dissolution of the reactants. Careful selection of the alkyl halide is also important; using a primary halide like chloroacetic acid minimizes the risk of competing elimination reactions, which can be a significant issue with more sterically hindered halides. libretexts.org

Strategies for Introducing the Carboxymethyl Moiety

The carboxymethyl group (-CH₂COOH) is introduced using a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid. evitachem.comsmolecule.com The reaction of a salicylic acid derivative with chloroacetic acid under basic conditions is a typical method. For instance, the carboxymethylation of polysaccharides has been successfully achieved using a mixture of chloroacetic acid and sodium hydroxide in an isopropanol/water suspension. nih.gov This highlights a common methodology applicable to various substrates.

Table 1: Comparison of Reagents for Carboxymethylation

| Reagent | General Reactivity | Common Conditions | Reference |

|---|---|---|---|

| Chloroacetic Acid | Standard | Basic (e.g., NaOH), often with heating | |

| Bromoacetic Acid | Higher than chloroacetic acid | Can allow for milder conditions | |

| Iodoacetic Acid | Highest | Used for highly reactive alkylations | science.govgrafiati.com |

Synthesis of Halogenated Analogs, e.g., 4-Bromo-2-(carboxymethoxy)benzoic acid

Halogenated analogs of this compound are valuable compounds in synthetic and medicinal chemistry. Their synthesis requires precise control over the introduction of the halogen atom onto the aromatic ring.

Regioselective Bromination of the Aromatic Core

Achieving regioselectivity in the bromination of the aromatic core is a key challenge. The directing effects of the existing substituents—the carboxyl and carboxymethoxy groups—determine the position of bromination. Both groups are deactivating and meta-directing; however, the ether linkage is an ortho, para-director. The final substitution pattern results from the interplay of these electronic effects.

One common strategy involves the direct bromination of this compound. Alternatively, a more controlled approach is the bromination of a precursor like salicylic acid, followed by carboxymethylation. The bromination of salicylic acid itself typically yields 3,5-dibromosalicylic acid due to the strong activating and ortho, para-directing nature of the hydroxyl group. researchgate.net Therefore, to achieve a different substitution pattern, such as in 4-bromo-2-(carboxymethoxy)benzoic acid, it is often more effective to start with an already brominated precursor. Using reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) can provide high para-selectivity for activated aromatic compounds. nih.gov

Multi-step Synthetic Routes Involving Functional Group Interconversions

A reliable method for synthesizing 4-Bromo-2-(carboxymethoxy)benzoic acid involves a multi-step pathway starting from a pre-functionalized precursor. chemicalbook.com One documented synthesis begins with 5-bromo-1-indanone. chemicalbook.com This is reacted with diethyl oxalate (B1200264) in the presence of sodium methoxide, followed by treatment with potassium hydroxide and hydrogen peroxide. chemicalbook.com The resulting intermediate is then acidified to yield the final product. chemicalbook.com

Another general approach for such syntheses involves the esterification of a brominated benzoic acid, followed by palladium-catalyzed reactions to introduce other functional groups, which can then be converted to the desired carboxymethyl ether. google.com These multi-step sequences allow for precise control over the molecular architecture, enabling the synthesis of complex, specifically substituted benzoic acid derivatives.

Table 2: Example Multi-step Synthesis of 4-Bromo-2-(carboxymethoxy)benzoic acid

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 5-Bromo-1-indanone | Diethyl oxalate, Sodium methoxide | Toluene-soluble intermediate | chemicalbook.com |

| 2 | Intermediate from Step 1 | Potassium hydroxide, Hydrogen peroxide | Methanol-suspended intermediate | chemicalbook.com |

| 3 | Intermediate from Step 2 | Hydrochloric acid | 4-Bromo-2-(carboxymethoxy)benzoic acid | chemicalbook.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. researchgate.netcolab.ws For the synthesis of this compound and its derivatives, this involves exploring safer solvents, alternative energy sources, and more efficient catalytic systems.

The traditional Kolbe–Schmitt process for producing salicylic acid, a key precursor, often leads to salt pollution from the use of mineral acids. researchgate.net Modern approaches aim to circumvent this. For instance, the direct carboxylation of phenol (B47542) without first forming the phenolate (B1203915) is an area of active research. researchgate.net

In the carboxymethylation step, sustainable practices can be implemented. The use of water as a solvent, where possible, is a greener alternative to organic solvents. Studies on the carboxymethylation of biopolymers like cellulose (B213188) and chitosan (B1678972) often employ aqueous alkaline conditions, which could be adapted for the synthesis of smaller molecules. mdpi.comresearchgate.netnih.govespublisher.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. Phase-transfer catalysis can also enhance reaction rates and efficiency in biphasic systems, potentially reducing the need for harsh conditions and large volumes of organic solvents.

Chemoenzymatic and Biocatalytic Routes for Related Phenoxyacetic Acid Derivatives

The integration of enzymatic processes, either in tandem with chemical steps (chemoenzymatic) or as the primary method (biocatalytic), offers significant advantages for the synthesis of phenoxyacetic acid derivatives. These methods are prized for their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. acs.orguni-graz.at

Biocatalysis is a key strategic tool, ideally incorporated from the initial stages of route scouting for active pharmaceutical ingredients (APIs) to manage manufacturing costs effectively. acs.org Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which often eliminates the need for cumbersome protecting group strategies common in classical organic synthesis. acs.org

A prominent industrial application of biocatalysis in this area is the production of 6-aminopenicillanic acid (6-APA), a crucial intermediate for semi-synthetic penicillins. nih.gov In this process, Penicillin V acylase (PVA) is used to hydrolyze phenoxymethylpenicillin (Penicillin V). This reaction yields two key products: the desired 6-APA and phenoxyacetic acid. nih.gov Researchers have developed robust processes using immobilized Escherichia coli whole cells that express a highly active PVA. This immobilized biocatalyst demonstrates excellent stability and reusability, achieving complete conversion of Penicillin V for multiple cycles. nih.gov In a pilot-scale study, this biocatalytic process was successfully scaled up to a 10 L reactor, consistently affording isolated yields of 85-90% for 6-APA and 87-92% for phenoxyacetic acid. nih.gov

Hydrolases, such as lipases, are another class of enzymes widely used for the synthesis of chiral molecules. acs.orgresearchgate.net They are typically employed in kinetic resolutions of racemic alcohols or esters to produce enantiopure compounds. acs.orgresearchgate.net Furthermore, chemoenzymatic strategies have been developed for the synthesis of various acyl-coenzyme A (CoA) derivatives. For instance, benzoate-CoA ligase (BadA) mutants have been used to enzymatically synthesize thiazole-carboxyl-CoA derivatives from the corresponding carboxylic acids, demonstrating the potential of enzymes to create complex activated precursors for further synthesis. nih.gov

Optimization of Reaction Conditions and Yields for Academic and Scalable Synthesis

The efficient synthesis of this compound and its precursors hinges on the careful optimization of reaction conditions to maximize yield and purity, both on a small academic scale and for large-scale industrial production. Key parameters that are frequently optimized include temperature, solvent, catalyst, pH, and reaction time.

For related (carboxymethyl)benzoic acid derivatives, synthetic procedures often involve the reaction of a substituted benzoic acid with a carboxymethylating agent like chloroacetic acid or bromoacetic acid. Optimization of these reactions involves fine-tuning several factors.

Key Optimization Parameters:

Temperature: Reaction temperatures are often elevated to ensure complete conversion. For example, the synthesis of 2-(carboxymethyl)-5-methoxybenzoic acid involves heating at 60°C for 5 hours, resulting in a 90.3% yield. chemicalbook.com Other syntheses may require temperatures in the range of 60-80°C.

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and THF, or alcohols like methanol (B129727), are commonly used. chemicalbook.com

pH Control: Maintaining the correct pH is crucial, especially when dealing with sensitive functional groups. For instance, in the synthesis of 2-(carboxymethyl)-3-nitrobenzoic acid, the pH is monitored and kept between 6 and 7 to prevent the reduction of the nitro group. Acidification is a common final step to precipitate the carboxylic acid product from the reaction mixture. chemicalbook.com

Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity. For the synthesis of 2-[(carboxymethyl)thio]benzoic acid, metal catalysts like nickel can improve yields. smolecule.com In other contexts, such as gold-catalyzed reactions, the choice of ligand is critical for efficiency. nih.gov

Reaction Time: Optimization aims to find the shortest time required for maximum conversion. Reaction times can range from a few hours to overnight, depending on the specific substrates and conditions. chemicalbook.com

Advanced and Scalable Synthetic Methods:

For industrial and scalable synthesis, other factors such as process efficiency, cost-effectiveness, and environmental impact become paramount. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improve yields. Lai et al. demonstrated a microwave-assisted synthesis of 2-[acetyl(carboxymethyl)amino]benzoic acid with a 92% yield. reading.ac.uk Another study reported the use of microwave irradiation for preparing phenoxyacetic acid derivatives in a solvent-free and catalyst-free "green" approach. farmaciajournal.com

Process Intensification: On an industrial scale, continuous flow processes are often preferred over batch reactions to improve efficiency and yield.

Solvent and Waste Recycling: A patented method for synthesizing phenoxyacetic acid derivatives highlights a process where the solvent and wastewater are recycled. This closed-loop system not only reduces waste by over 95% but also achieves product yields greater than 95% and purity exceeding 98%. wipo.int This approach is crucial for sustainable and cost-effective large-scale production.

The table below summarizes optimized conditions found in the literature for the synthesis of various precursors and related compounds.

| Product | Reactants | Conditions | Yield (%) | Reference |

| 2-(Carboxymethyl)-5-methoxybenzoic acid | Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate, Sodium hydroxide | Methanol, 60°C, 5 h | 90.3 | chemicalbook.com |

| 2-[Acetyl(carboxymethyl)amino]benzoic acid | 2-[(Carboxymethyl)amino]benzoic acid | Microwave irradiation | 92 | reading.ac.uk |

| Substituted 1-acetyl-1H-indol-3-yl acetates | 2-[(Carboxymethyl)amino]benzoic acids, Acetic anhydride, Na2CO3 | Reflux | 77-86 (overall) | reading.ac.uk |

| Chloro-phenoxyacetic acid derivatives | Phenol/methyl phenol salt, Chloroacetic acid salt | Solvent/wastewater recycling system | >95 | wipo.int |

Elucidation of Chemical Reactivity and Derivatization Strategies for 2 Carboxymethoxy Benzoic Acid

Reactivity of the Aromatic Carboxylic Acid Functionality

The presence of a carboxylic acid group directly attached to the benzene (B151609) ring is a defining feature of 2-(Carboxymethoxy)benzoic acid. This group undergoes reactions typical of aromatic carboxylic acids.

Esterification and Amidation Reactions

As a dicarboxylic acid, this compound can readily undergo esterification and amidation at one or both of its carboxyl groups. vulcanchem.comcymitquimica.com These reactions are fundamental in organic synthesis for creating derivatives with modified solubility, reactivity, and biological activity.

Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. evitachem.com The reaction can be controlled to favor mono- or di-ester formation by adjusting the stoichiometry of the alcohol and the reaction conditions. For instance, using a large excess of alcohol would favor the formation of the di-ester.

Amidation: Similarly, amidation can be achieved by reacting this compound with amines. This typically requires the activation of the carboxylic acid group, for example, by converting it to an acyl chloride or using coupling agents, to facilitate the reaction with the amine. evitachem.com These reactions are crucial for incorporating the 2-(carboxymethoxy)benzoyl moiety into peptides or other amide-containing structures.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Esterification | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ester |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. wikipedia.org While aromatic carboxylic acids are generally stable, decarboxylation can be induced under specific, often harsh, conditions such as high temperatures. evitachem.comevitachem.com The presence of certain functional groups can facilitate this process. For this compound, the thermal decomposition could potentially lead to the loss of one or both carboxyl groups. The decarboxylation of the aromatic carboxyl group would yield (carboxymethoxy)benzene, while the loss from the side chain would result in 2-methoxybenzoic acid. The relative ease of decarboxylation would depend on the stability of the resulting carbanionic intermediate. wikipedia.org

Chemical Transformations of the Carboxymethoxy Group

The carboxymethoxy group, -OCH₂COOH, possesses an ether linkage and a second carboxylic acid moiety, both of which can be targets for chemical modification.

Oxidation Reactions of the Ether Linkage

The ether linkage in this compound is generally stable to oxidation. However, strong oxidizing agents under forcing conditions could potentially cleave the ether bond. More commonly, the benzylic position of alkylbenzenes is susceptible to oxidation. masterorganicchemistry.com In the case of this compound, the methylene (B1212753) group (-CH₂-) is adjacent to an oxygen atom rather than being a true benzylic carbon with a C-H bond directly on the ring, making it less susceptible to typical benzylic oxidation. masterorganicchemistry.com However, some oxidative processes might target the ether linkage, though this is not a commonly reported transformation for this specific compound.

Reduction Reactions Affecting the Carboxylic Acid Moieties

The reduction of carboxylic acids requires potent reducing agents. The two carboxylic acid groups in this compound can be reduced to their corresponding primary alcohols. This transformation typically employs strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. The resulting product would be 2-(2-hydroxyethoxy)benzyl alcohol. Selective reduction of one carboxyl group over the other is challenging and would require a protection-deprotection strategy. For instance, the aromatic carboxylic acid could be selectively protected as an ester, the side-chain carboxyl group reduced, and then the protecting group removed.

Table 2: Reduction of Carboxylic Acid Groups

| Reducing Agent | Reaction Conditions | Product |

|---|

Electrophilic Aromatic Substitution (EAS) and Directing Effects

Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying the benzene ring. The outcome of such reactions on a substituted benzene is governed by the electronic properties of the existing substituents, which direct the incoming electrophile to specific positions (ortho, meta, or para) and affect the reaction rate. masterorganicchemistry.commsu.edu

In this compound, the two substituents are the carboxylic acid group (-COOH) and the carboxymethoxy group (-OCH₂COOH).

Carboxylic Acid Group (-COOH): This group is a strong electron-withdrawing group due to the carbonyl and hydroxyl functionalities. It deactivates the aromatic ring towards electrophilic attack and is a meta-director .

When both groups are present on the ring, their combined influence must be considered. Both the -COOH group at position 1 and the -OCH₂COOH group at position 2 are deactivating and tend to direct incoming electrophiles to the meta position relative to themselves.

The -COOH group directs to positions 3 and 5.

The -OCH₂COOH group directs to positions 4 and 6.

Therefore, an incoming electrophile would be directed to positions 4 and 5. The position of substitution would likely be influenced by steric hindrance and the specific electrophile used. youtube.com For instance, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 2-(carboxymethoxy)-4-nitrobenzoic acid and 2-(carboxymethoxy)-5-nitrobenzoic acid. The strongly deactivating nature of both substituents means that harsh reaction conditions may be required to achieve electrophilic substitution. masterorganicchemistry.com

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Strong deactivator | Meta (to positions 3 & 5) |

| -OCH₂COOH | 2 | Weak deactivator | Meta (to positions 4 & 6) |

Nucleophilic Substitution on Derivatives, e.g., Bromine Displacement in 4-Bromo-2-(carboxymethoxy)benzoic acid

The chemical reactivity of this compound derivatives is significantly influenced by the substituents on the aromatic ring. Halogenated derivatives, in particular, serve as versatile intermediates for further molecular elaboration through nucleophilic substitution reactions. The bromine atom in compounds such as 4-Bromo-2-(carboxymethoxy)benzoic acid is a key functional handle for introducing new molecular fragments.

The synthesis of 4-Bromo-2-(carboxymethoxy)benzoic acid itself can be achieved through a multi-step process starting from 5-bromo-1-indanone. chemicalbook.com This process involves a reaction with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide, followed by oxidative cleavage with hydrogen peroxide and potassium hydroxide (B78521). chemicalbook.com

Table 1: Synthesis of 4-Bromo-2-(carboxymethoxy)benzoic acid

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 5-Bromo-1-indanone, Diethyl oxalate | Sodium methoxide, Toluene, 0-20°C | Intermediate | chemicalbook.com |

| 2 | Intermediate from Step 1 | Potassium hydroxide, Hydrogen peroxide, Methanol | 4-Bromo-2-(carboxymethoxy)benzoic acid | chemicalbook.com |

Once synthesized, the bromine atom on the aromatic ring of 4-Bromo-2-(carboxymethoxy)benzoic acid or related structures is susceptible to displacement by various nucleophiles. In nucleophilic aromatic substitution reactions, halogens often act as leaving groups. The relative reactivity of halogens as leaving groups in these reactions can be crucial. For instance, in Ullmann condensation reactions involving dihalogenated benzoic acids, bromine is a more reactive leaving group than chlorine. nih.gov An attempted Ullmann condensation of 4-bromo-2-chlorobenzoic acid with glycine (B1666218) resulted in the displacement of the bromine atom, rather than the intended chlorine, highlighting the higher reactivity of bromine. nih.gov

This principle of bromine displacement is fundamental in synthesizing more complex molecules. For example, the bromomethyl group on related benzoic acid structures can be readily substituted by nucleophiles like amines, thiols, or alkoxides to form new derivatives. This reactivity allows for the strategic modification of the lead compound to explore its chemical space.

Synthesis of Advanced Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of advanced derivatives of this compound is a cornerstone of medicinal chemistry, primarily aimed at establishing Structure-Activity Relationships (SAR). SAR studies systematically investigate how modifications to a compound's chemical structure affect its biological activity, providing critical insights for designing more potent and selective therapeutic agents. iomcworld.comipbcams.ac.cn

By creating a library of related compounds, researchers can map the chemical features essential for the desired biological effect. For benzoic acid derivatives, SAR studies have revealed that features like the presence of hydrophilic substituents or strong electron-donating groups on the phenyl ring can be crucial for activity against specific biological targets. iomcworld.com

The synthetic strategies employed are diverse and tailored to the specific target and desired structural modifications. Common strategies include:

Modifying the Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid groups can be performed to alter the compound's polarity, solubility, and interaction with biological targets. ipbcams.ac.cncymitquimica.com

Substitution on the Aromatic Ring: Introducing various substituents onto the phenyl ring allows for the exploration of electronic and steric effects. Reactions like Suzuki coupling are often used to introduce new aryl or heteroaryl groups. ipbcams.ac.cn

Building Complex Heterocyclic Systems: The benzoic acid core can be used as a scaffold to construct more complex derivatives, such as incorporating it into heterocyclic rings like oxadiazoles (B1248032) or thiazolidinones. ipbcams.ac.cnnih.gov

Recent research provides several examples of the synthesis of advanced derivatives for SAR studies:

1,2,4-Oxadiazole (B8745197) Derivatives as PLpro Inhibitors: A series of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety were designed and synthesized to inhibit the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn Systematic SAR studies, involving the synthesis of numerous analogs through multi-step sequences including Suzuki coupling reactions, helped to identify the structural requirements for potent inhibition. ipbcams.ac.cn

Uracil-based Benzoic Acid Derivatives as DPP-4 Inhibitors: To develop treatments for type 2 diabetes, a series of uracil-based benzoic acid and ester derivatives were synthesized. nih.gov This SAR exploration led to the identification of low single-digit nanomolar dipeptidyl peptidase-4 (DPP-4) inhibitors. The study found that ester derivatives could retain comparable activity to their acid counterparts while potentially offering improved pharmacokinetic profiles. nih.gov

Rhodanine-based Benzoic Acids as Anticancer Agents: Researchers developed novel rhodanine (B49660) derivatives incorporating a benzoic acid structure to target the Bcl-2 protein, which is implicated in cancer. mdpi.com The synthesis and evaluation of these compounds revealed that substituents on the rhodanine ring, such as para-bromophenyl and dimethoxyphenyl groups, were beneficial for high-potency inhibition. mdpi.com

Table 2: Examples of Advanced Derivatives Synthesized for SAR Studies

| Derivative Class | Core Structure | Therapeutic Target | Synthetic Strategy Highlight | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Aryl Carboxylic Acid | SARS-CoV-2 PLpro | Ring formation, Suzuki coupling | ipbcams.ac.cn |

| Uracil-based Derivatives | Benzoic Acid | Dipeptidyl Peptidase-4 (DPP-4) | Esterification, heterocyclic synthesis | nih.gov |

| Rhodanine-based Derivatives | Benzoic Acid | Bcl-2 Protein (Anticancer) | Heterocyclic synthesis, aryl substitution | mdpi.com |

| p-Aminosalicylic Acid Derivatives | p-Aminosalicylic Acid | Neuraminidase (Influenza) | Acylation, side chain modification | researchgate.net |

These examples underscore the importance of synthetic chemistry in generating diverse molecular architectures to systematically probe biological systems and guide the development of new therapeutic agents.

Coordination Chemistry of 2 Carboxymethoxy Benzoic Acid: Ligand Properties and Supramolecular Architectures

Ligand Design and Coordination Modes with Metal Ions

2-(Carboxymethoxy)benzoic acid, also known as (2-carboxyphenoxy)acetic acid, is a versatile ligand in coordination chemistry. Its structure, featuring two carboxylic acid groups with different chemical environments and an ether linkage, allows for a variety of coordination modes with metal ions, leading to the formation of diverse supramolecular architectures. The unsymmetrical nature of this dicarboxylate ligand has garnered interest in the construction of novel coordination polymers with intriguing structures and properties. rsc.org

Carboxylate Chelation and Bridging Capabilities

The two carboxylate groups of this compound are the primary sites for coordination with metal ions. These groups can deprotonate to form carboxylate anions, which then bind to metal centers in several ways. The coordination modes of carboxylate groups are a key factor in determining the final structure of the resulting coordination polymer. researchgate.net

Common coordination modes for carboxylate groups include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal ion.

Bidentate Chelation: Both oxygen atoms of the same carboxylate group bind to the same metal ion, forming a chelate ring. researchgate.net

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, bridging them. researchgate.net

In the context of this compound, the two carboxylate groups can exhibit different coordination behaviors within the same structure. For instance, in a series of zinc(II) and cadmium(II) coordination polymers, the 2-(carboxymethoxy)benzoate (cmb²⁻) ligand displays varied linking capabilities. rsc.org In one zinc complex, the cmb²⁻ anion uses both carboxylate groups to connect to metal centers, contributing to a four-fold interpenetrating diamondoid framework. rsc.orgrsc.org In another cadmium complex, the ligand helps form one-dimensional arrays that are further linked into a two-dimensional network. rsc.orgrsc.org The flexibility in coordination allows for the construction of diverse topologies, from one-dimensional chains to complex three-dimensional frameworks. researchgate.net

The following table summarizes the coordination modes of the carboxylate groups in selected metal complexes with this compound.

| Metal Ion | Coordination Mode of Carboxylate Groups | Resulting Architecture | Reference |

| Zn(II) | Bridging and Chelating | Four-fold interpenetrating diamondoid framework | rsc.orgrsc.org |

| Cd(II) | Bridging | 2D network with helical pillars | rsc.orgrsc.org |

| Mn(II) | Tridentate chelate in mononuclear species; Tetradentate bridging chelate in 1D chains | Mononuclear species and 1D zigzag chains | researchgate.net |

| Cu(II) | Pentadentate double bridging chelate in 2D layers | 2D corrugated layer | researchgate.net |

Role of the Ether Oxygen in Coordination

For example, in a pentacoordinated Zn(II) complex, the metal ion is coordinated by three oxygen atoms from one 2-(carboxymethoxy)benzoate ligand, which could involve the ether oxygen in a chelating fashion, along with two nitrogen atoms from ancillary ligands. rsc.org The potential for the ether oxygen to act as a donor atom adds another layer of versatility to this ligand, allowing for the formation of more complex and rigid structures. ehu.eusnou.edu.ng The coordination of the ether oxygen is often observed in conjunction with the chelation of the adjacent carboxylate group, forming a stable five-membered chelate ring.

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov this compound has proven to be a valuable building block in the synthesis of these materials due to its versatile coordination capabilities. rsc.org

Hydrothermal and Solvothermal Synthetic Methods

Hydrothermal and solvothermal methods are the most common techniques used for the synthesis of MOFs and coordination polymers involving this compound. rsc.orgresearchgate.net These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel, typically in water (hydrothermal) or an organic solvent (solvothermal). rsc.orgresearchgate.net

The choice of solvent, temperature, pH, and the presence of auxiliary ligands can significantly influence the final structure of the product. researchgate.net For instance, the synthesis of four different Zn(II) and Cd(II) coordination polymers with this compound was achieved by using different N-donor co-ligands under hydrothermal conditions, resulting in structures with distinct topological motifs. rsc.org The reaction conditions play a crucial role in controlling the nucleation and growth of the crystals, leading to materials with desired properties. rsc.org

Structural Elucidation via X-ray Crystallography

For example, X-ray diffraction analysis of a Zn(II) coordination polymer with this compound and 4,4'-dipyridylamine revealed a tetrahedral coordination environment for the Zn(II) ion and a four-fold interpenetrating diamondoid framework. rsc.org In a Cd(II) complex, the analysis showed a 2D network with a (3,4)-connected topology. rsc.orgrsc.org This detailed structural information is essential for understanding the relationship between the structure of the framework and its properties.

The following table provides crystallographic data for selected coordination polymers based on this compound.

| Compound | Formula | Crystal System | Space Group | Reference |

| {[Zn(cmb)(dpa)]·H₂O}ₙ | C₁₉H₁₇N₃O₅Zn | Monoclinic | P2₁/c | rsc.orgrsc.org |

| {[Cd₂(cmb)₂(bimb)]·H₂O}ₙ | C₂₈H₂₈Cd₂N₄O₁₁ | Monoclinic | P2₁/c | rsc.orgrsc.org |

Luminescent Properties of Lanthanide Coordination Polymers

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands, long lifetimes, and large Stokes shifts. researchgate.netmdpi.com Incorporating lanthanide ions into coordination polymers with ligands like this compound can lead to materials with interesting photophysical properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net

Studies on lanthanide coordination polymers constructed from ligands similar to this compound have demonstrated their potential as luminescent materials. For example, a series of two-dimensional lanthanide coordination polymers based on a related carboxymethoxy-functionalized benzoic acid ligand showed characteristic emissions for Sm³⁺, Eu³⁺, and Tb³⁺ ions. researchgate.net The luminescent properties of these materials, such as emission wavelength and intensity, can be tuned by changing the lanthanide ion or by modifying the organic ligand. rsc.org The investigation of coordination polymers of this compound with lanthanides is an active area of research with potential applications in areas such as sensing, lighting, and bio-imaging. researchgate.netmdpi.com

Magnetic Properties of Transition Metal Complexes

The magnetic properties of coordination complexes derived from this compound (H₂cmb) and its isomers are a subject of significant research interest. These properties are intrinsically linked to the nature of the transition metal ions, their coordination geometry, and the way the ligand bridges between metal centers, facilitating magnetic exchange interactions.

Research into a mononuclear nickel(II) complex, [Ni(cma)(H₂O)₃], where cma²⁻ is the dianion of this compound, has provided insights into its magnetic behavior. researchgate.net In this complex, the Ni(II) ion is in a distorted octahedral geometry, coordinated by one tridentate cma²⁻ ligand and three water molecules. researchgate.net Magnetic studies of such mononuclear complexes are crucial for understanding the intrinsic magnetic moment of the metal center in that specific coordination environment, which serves as a baseline for interpreting more complex magnetic behaviors in polynuclear or polymeric structures.

Studies on complexes with isomeric or related carboxylate ligands also offer valuable comparative data. For instance, complexes of manganese(II) and copper(II) with the 2-carboxyphenoxyacetate (an isomer of cmb) ligand have been synthesized, exhibiting different structural dimensionalities from mononuclear species to 1D and 2D polymers. researchgate.net The magnetic properties of these materials show antiferromagnetic coupling between adjacent metal ions. researchgate.netacs.org Similarly, a series of transition metal compounds with o-carboxylphenoxyacetate, when co-ligated with 4,4′-bipyridine, displayed varied magnetic behaviors. A cobalt-containing 1D ladder-like chain was found to be a weak ferromagnet, arising from antiferromagnetic interactions combined with spin canting, with a critical temperature (T_c) of 2.2 K. acs.org In contrast, a manganese-containing 2D network exhibited antiferromagnetic coupling between the metal centers. acs.org

The mode of carboxylate binding is a critical determinant of the magnetic exchange. The syn-anti and anti-anti bridging conformations of the carboxylate groups create different pathways for magnetic superexchange. Copper(II) complexes with substituted benzoic acids have been shown to form polymeric structures with binuclear units, where the magnetic susceptibility data could be fitted to models like the Bleaney–Bowers equation, indicating the presence of metal-metal interactions. rsc.org The magnetic interactions in these systems can range from ferromagnetic to antiferromagnetic, depending on the specific ligand and resulting structure. rsc.org

| Complex/Ligand | Metal Ion(s) | Structural Feature | Observed Magnetic Property | Reference |

|---|---|---|---|---|

| [Ni(cma)(H₂O)₃] (H₂cma = this compound) | Ni(II) | Mononuclear, distorted octahedral | Paramagnetic behavior typical of isolated Ni(II) centers | researchgate.net |

| o-Carboxylphenoxyacetate | Co(II) | 1D ladder-like chain | Weak ferromagnetism (T_c = 2.2 K) due to spin-canted antiferromagnetism | acs.org |

| o-Carboxylphenoxyacetate | Mn(II) | 2D network | Antiferromagnetic coupling | acs.org |

| o-Carboxylphenoxyacetate | Cu(II) | 1D chain | Antiferromagnetic coupling | acs.org |

| Substituted Benzoic Acids | Cu(II) | Polymeric with binuclear units | Ferromagnetic or antiferromagnetic interactions depending on substituent | rsc.org |

Gas Adsorption and Catalytic Applications of Derived Coordination Materials

The versatility of this compound as a ligand extends to the construction of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials are of immense interest due to their high surface areas, tunable pore sizes, and chemically functionalizable surfaces, which make them prime candidates for applications in gas adsorption and heterogeneous catalysis. researchgate.netacs.orgnih.gov

Gas Adsorption: The creation of porous architectures is a key goal in coordination chemistry. researchgate.net MOFs constructed from carboxylate linkers can exhibit significant porosity after the removal of guest solvent molecules from their channels. mdpi.com This porosity allows them to act as molecular sponges for storing various gases. The performance of a MOF in gas storage depends on factors like pore volume, pore size, and the chemical nature of the pore surfaces, which dictates the interaction strength with gas molecules. researchgate.netdntb.gov.ua For example, MOFs have been successfully used for the storage of hydrogen, methane (B114726), and carbon dioxide. researchgate.net A microporous zinc(II)-organic framework demonstrated exceptionally selective adsorption of carbon dioxide over other gases like nitrogen and methane under ambient conditions. researchgate.net Coordination polymers based on cadmium and dicarboxylate ligands have also shown notable gas adsorption properties. mdpi.com While specific studies on gas adsorption for MOFs derived solely from this compound are emerging, the principles established with analogous polycarboxylate ligands strongly suggest their potential in this area. researchgate.netdntb.gov.ua

Catalytic Applications: The structural features of MOFs make them highly suitable as heterogeneous catalysts. acs.orgnih.gov They combine the advantages of homogeneous catalysts (high efficiency and selectivity from well-defined active sites) and heterogeneous catalysts (easy separation and reusability). researchgate.net Catalytic activity in MOFs can originate from several features:

Open Metal Sites: Unsaturated metal centers within the framework can act as Lewis acid sites to catalyze a variety of organic reactions. researchgate.netnih.gov

Functional Ligands: The organic linkers themselves can be designed with catalytically active functional groups. researchgate.net

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active guest molecules. researchgate.net

MOFs have been successfully employed as catalysts for numerous organic transformations, including Knoevenagel condensations, cycloaddition of CO₂ with epoxides, and Strecker reactions. researchgate.netnih.gov For instance, an iridium(III)-porphyrin MOF was shown to be an efficient and recyclable catalyst for the O-H insertion reaction of carboxylic acids. researchgate.net The stability of the MOF, particularly in acidic or basic environments, is a critical factor for its practical application in catalysis. researchgate.netrsc.org Zinc(II) carboxylate-based coordination polymers have been specifically noted for their catalytic activity in CO₂ cycloaddition and the electroreduction of CO₂. nih.gov The development of materials derived from this compound is expected to contribute to this growing field, offering new platforms for efficient and selective catalysis. acs.org

| Application Area | Material Type | Key Feature | Example Reaction/Process | Reference |

|---|---|---|---|---|

| Gas Adsorption | Porous Coordination Polymers (PCPs/MOFs) | High surface area, microporosity | Selective CO₂ adsorption | researchgate.net |

| Gas Storage | PCPs/MOFs | Tunable pore volume and surface chemistry | Storage of H₂, CH₄ | researchgate.net |

| Heterogeneous Catalysis | MOFs | Open metal sites (Lewis acidity) | CO₂ cycloaddition with epoxides | researchgate.netnih.gov |

| Heterogeneous Catalysis | MOFs | Well-defined, recyclable active sites | Strecker reaction | researchgate.net |

| Heterogeneous Catalysis | Acid-stable MOFs | Robust framework | O-H insertion reactions | researchgate.net |

Biological and Medicinal Chemistry Investigations of 2 Carboxymethoxy Benzoic Acid and Its Derivatives

Evaluation of Pharmacological Activities and Therapeutic Potential

Anti-inflammatory Properties of Analogous Compounds

While direct studies on the anti-inflammatory properties of 2-(Carboxymethoxy)benzoic acid are not extensively detailed in the provided search results, the anti-inflammatory potential of analogous compounds is a recurring theme. For instance, compounds with similar benzoic acid derivative structures have demonstrated anti-inflammatory properties. evitachem.com The exploration of 2-[(Carboxymethyl)carbamoyl]benzoic acid, a related compound, has shown promise in reducing inflammation markers in animal models, specifically by decreasing levels of tumor necrosis factor-alpha (TNF-α). This suggests that the anti-inflammatory effects are likely exerted through the inhibition of pro-inflammatory cytokines and mediators.

Derivatives of 1,3,4-oxadiazole (B1194373), which can be synthesized from benzoic acid derivatives, have also been evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Furthermore, 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, is a well-known anti-inflammatory agent, highlighting the potential of this structural class. smolecule.com The anti-inflammatory activity of benzoic acid derivatives appears to be influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov For example, in a series of 1,3,4-oxadiazole derivatives, chloro and nitro substitutions on the phenyl ring attached to the oxadiazole core resulted in significant anti-inflammatory responses. nih.gov

Modulatory Effects on Enzyme Activity and Metabolic Pathways

The this compound scaffold and its derivatives have been investigated for their ability to modulate the activity of various enzymes and influence metabolic pathways. A notable example is the investigation of a complex derivative, 2-(carboxymethoxy)-5-(2-((2-((3-carboxypropanoyl)amino)-3-phenylpropanoyl)amio)-3-oxo-3-(pentylamino)propyl)benzoic acid, as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. nih.gov The O-carboxymethyl salicylic acid moiety within this complex inhibitor is highlighted as a novel and effective bioisostere for tyrosine phosphate (B84403), demonstrating remarkable specificity for PTP1B. nih.gov

Furthermore, derivatives of this compound have been explored for their potential to inhibit other enzymes. For instance, 2-[(Carboxymethyl)thio]benzoic acid and its derivatives have shown promise in inhibiting certain enzymes, suggesting potential for pharmacological applications. smolecule.com Similarly, 2-[Acetyl(carboxymethyl)amino]benzoic acid is suggested to act as an inhibitor for specific enzymes involved in metabolic pathways due to its structural resemblance to natural substrates. evitachem.com The benzoic acid carboxylate group itself has been identified as a critical component for optimal substrate binding and turnover activity in enzymes like the cytochrome P450 enzyme CYP199A4. nih.gov The interaction of benzoic acid derivatives with enzymes can also extend to metabolic pathways related to nitrogen disposal, where sodium benzoate (B1203000) is used to treat hyperammonemia by facilitating the excretion of waste nitrogen. nih.gov

The modulatory effects can be summarized in the following table:

| Compound/Derivative Class | Target Enzyme/Pathway | Observed Effect | Potential Therapeutic Application |

| 2-(carboxymethoxy)-5-(2-((2-((3-carboxypropanoyl)amino)-3-phenylpropanoyl)amio)-3-oxo-3-(pentylamino)propyl)benzoic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive inhibition (Ki = 0.22 µM) | Type 2 Diabetes |

| 2-[(Carboxymethyl)thio]benzoic acid derivatives | Various enzymes | Inhibition | General pharmacological applications |

| 2-[Acetyl(carboxymethyl)amino]benzoic acid | Specific enzymes in metabolic pathways | Inhibition | Not specified |

| Benzoic acid derivatives | Cytochrome P450 enzyme CYP199A4 | Substrate binding and turnover | Biocatalysis, understanding monooxygenase mechanisms |

| Sodium Benzoate | Urea cycle/Nitrogen metabolism | Promotes disposal of waste nitrogen | Hyperammonemia |

Interaction Studies with Specific Molecular Targets and Biological Receptors

The interaction of this compound and its derivatives with specific molecular targets and biological receptors is a key area of research, underpinning their potential pharmacological activities. The functional groups present in these molecules, such as carboxylic acids, play a crucial role in their binding to biological targets. solubilityofthings.com The carboxylic acid group can act as a proton donor, influencing the pH of biological environments and participating in hydrogen bonding and ionic interactions with the active sites of enzymes or receptors. evitachem.com

For example, 2-[Acetyl(carboxymethyl)amino]benzoic acid's ability to form hydrogen bonds allows it to bind effectively to various receptors, potentially influencing physiological responses. evitachem.com Similarly, the carboxymethyl-amino group in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid can form hydrogen bonds or ionic interactions with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. The interaction of the benzoic acid carboxylate moiety has been shown to be critical for optimal substrate binding to the cytochrome P450 enzyme CYP199A4, where it interacts with polar and basic amino acids in the active site. nih.gov

Derivatives have also been designed as bisubstrate inhibitors, targeting multiple binding sites on an enzyme. For instance, certain 3-(adenosylthio)benzoic acid derivatives have been developed as inhibitors of SARS-CoV-2 nsp14 methyltransferase, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets. nih.gov

Role as a Privileged Scaffold in Drug Discovery and Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.govtandfonline.com Benzoic acid and its derivatives, including the this compound framework, can be considered privileged structures due to their presence in a wide range of biologically active compounds and their ability to interact with various receptors and enzymes. iomcworld.commdpi.com

The versatility of the benzoic acid scaffold allows for the introduction of various substituents at different positions, leading to a diverse range of pharmacological activities. iomcworld.com For instance, the quinolinone scaffold, which can be derived from or combined with benzoic acid structures, is a well-known privileged structure with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.com The development of libraries based on privileged scaffolds like benzodiazepines has led to the discovery of potent and specific ligands for various receptors. nih.gov

The utility of the benzoic acid scaffold is further demonstrated by its use in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. researchgate.net The ability to modify the benzoic acid core allows for the fine-tuning of properties such as potency and bioavailability. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for optimizing the therapeutic potential of this compound derivatives. These studies investigate how modifications to the chemical structure affect the biological activity and physicochemical properties of the compounds.

For antischistosomal ozonide carboxylic acids derived from a structure related to this compound, SAR studies have shown that the position of substituents on the phenyl ring is critical. nih.gov For example, para-substituted carboxymethoxy and N-benzylglycine substituents led to high antischistosomal efficacy. nih.gov Extending the carboxymethoxy side chain to a carboxypropoxy or carboxybutoxy group resulted in decreased aqueous solubility, increased protein binding, and reduced antischistosomal activity. nih.gov

In the context of antimicrobial activity, SAR studies of benzazole derivatives have indicated that the nature of the fused heterocyclic nucleus (benzoxazole, benzimidazole, or benzothiazole) and the substituents on it are important for activity. For example, a thiomethylene or ethyl bridge between the benzazole and phenyl groups enhanced antifungal activity.

Regarding PTP1B inhibitors, SAR studies have confirmed the effectiveness of the O-carboxymethyl salicylic acid moiety as a tyrosine phosphate bioisostere and have shown that the tyrosine skeleton is optimal compared to closely related structures. nih.gov The replacement of certain amino acid components in peptidomimetic inhibitors with phenylalanine had little effect on activity, demonstrating that inhibitory activity can be maintained even without an N-terminal carboxylic acid. nih.gov

The following table summarizes key SAR findings for different activities:

| Activity | Structural Feature | Effect on Activity |

| Antischistosomal | para-substituted carboxymethoxy on phenyl ring | High efficacy |

| Antischistosomal | Lengthening of carboxymethoxy side chain | Decreased activity |

| Antimicrobial (Benzazoles) | Thiomethylene or ethyl bridge | Enhanced antifungal activity |

| PTP1B Inhibition | O-carboxymethyl salicylic acid moiety | Effective tyrosine phosphate bioisostere |

| PTP1B Inhibition | Replacement of p-1 aspartic acid with phenylalanine | Little effect on activity |

Investigation of Biological Pathways and Cellular Processes Influenced by the Compound

The biological pathways and cellular processes influenced by this compound and its derivatives are diverse, reflecting their interactions with various molecular targets. One of the key pathways modulated is the insulin signaling pathway, through the inhibition of PTP1B. nih.gov By inhibiting PTP1B, certain derivatives can potentially enhance insulin sensitivity, leading to increased glucose uptake in cells. nih.gov

Compounds with similar structures have also been implicated in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Furthermore, the metabolism of benzoic acid itself is linked to the detoxification of ammonia (B1221849) and the elimination of waste nitrogen, a critical biochemical process. nih.gov

The influence of these compounds can extend to cellular processes such as cell proliferation. For instance, some benzoic acid derivatives have been investigated for their anticancer potential, which often involves the inhibition of key enzymes involved in tumor growth and proliferation. solubilityofthings.com The ability of these compounds to affect cellular processes is often linked to their physicochemical properties, such as their ability to permeate cell membranes. vulcanchem.com The introduction of fluorine atoms, for example, can enhance membrane permeability and metabolic stability. vulcanchem.com

Prodrug Design and Bioisosteric Modifications for Enhanced Bioactivity

In the realm of medicinal chemistry, the structural modification of a lead compound is a critical process aimed at optimizing its pharmacological profile. For a molecule like this compound, which possesses two carboxylic acid groups, strategies such as prodrug design and bioisosteric replacement are paramount. These approaches seek to improve pharmacokinetic properties, enhance target affinity and selectivity, and reduce potential liabilities. The inherent polarity and ionizable nature of the dual carboxyl groups in this compound present both challenges for membrane permeability and opportunities for targeted chemical modification.

Prodrug Design for Enhanced Bioavailability

The primary goal of prodrug design for carboxylic acid-containing compounds is to mask the polar carboxyl groups, thereby increasing lipophilicity and facilitating passage across biological membranes. This is typically achieved by converting the carboxylic acids into esters, which can be hydrolyzed in vivo by metabolic enzymes to regenerate the active parent drug.

Research into derivatives of benzoic acid has shown that esterification of carboxyl groups can lead to enhanced oral absorption. researchgate.net While in some instances this modification can result in a loss of potency at the target, certain esters have been found to exhibit biological activities comparable to their parent carboxylic acids. researchgate.net This suggests a delicate balance must be struck between improved pharmacokinetic properties and retained pharmacodynamic activity.

A specific example illustrating this principle involves a complex derivative of O-carboxymethyl salicylic acid (an alternative name for this compound) designed as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov The parent compound, a triacid, was a potent inhibitor of PTP1B. nih.gov To improve cellular activity, a potential prodrug was synthesized by converting the three carboxylic acid groups into esters (a triester). nih.gov While the parent triacid showed limited effects in cellular assays, the triester prodrug demonstrated a significant enhancement in 2-deoxyglucose uptake in two different cell lines. nih.gov This was accompanied by an increase in the tyrosine phosphorylation of molecules involved in the insulin-signaling pathway, indicating successful intracellular delivery and conversion to the active form. nih.gov

| Compound Type | Structure Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Parent Triacid Inhibitor | Contains three free carboxylic acid groups, including the this compound moiety. | Potent competitive inhibitor of PTP1B (Ki = 0.22 µM), but showed little to no enhancement of insulin signaling in cellular assays. | nih.gov |

| Triester Prodrug | The three carboxylic acid groups are converted to esters. | Induced enhancements in 2-deoxyglucose uptake in two cell lines and augmented tyrosine phosphorylation of insulin-signaling molecules. | nih.gov |

Bioisosteric Modifications for Modulating Activity

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to produce a molecule with enhanced therapeutic properties. researchgate.netdrughunter.com Carboxylic acids are frequent targets for bioisosteric replacement due to their potential for metabolic liabilities and poor membrane permeability. hyphadiscovery.com

Interestingly, the this compound scaffold itself, under the name O-carboxymethyl salicylic acid, has been successfully employed as a novel bioisostere for phosphotyrosine. nih.gov In the development of PTP1B inhibitors, this moiety was identified as a highly effective and remarkably specific mimic of the phosphate group on tyrosine. nih.gov This demonstrates the utility of the core structure in emulating key biological recognition motifs.

Conversely, the two carboxylic acid groups within the this compound structure are themselves candidates for bioisosteric replacement to fine-tune the molecule's properties. The goal of such modifications would be to retain the necessary acidic or hydrogen-bonding characteristics required for biological activity while improving parameters like oral bioavailability, metabolic stability, or target selectivity. drughunter.com Common bioisosteres for carboxylic acids include various acidic heterocycles and other functional groups.

| Functional Group | Type | General Properties Compared to Carboxylic Acid | Reference |

|---|---|---|---|

| Tetrazole | Non-Classical Bioisostere | Similar pKa (~4.5-5), increased metabolic stability, and can participate in similar hydrogen bonding interactions. The nitrogen-rich ring can offer different binding interactions. | researchgate.netgoogle.com |

| Sulfonamide | Classical Bioisostere | Weaker acid (pKa ~9-10), which can alter ionization state at physiological pH. Often more lipophilic and metabolically stable. | drughunter.com |

| Hydroxamic Acid | Non-Classical Bioisostere | Can act as a metal chelator and has a different hydrogen bonding pattern. Generally a weaker acid than a carboxylic acid. | hyphadiscovery.com |

| Acylsulfonamide | Non-Classical Bioisostere | Strongly acidic (pKa can be lower than carboxylic acids). The additional carbonyl group provides another hydrogen bond acceptor site. | hyphadiscovery.com |

Advanced Materials Science Applications Derived from 2 Carboxymethoxy Benzoic Acid

Polymer Synthesis and Functionalization Utilizing Functionalized Phenolic Compounds

The presence of two carboxylic acid groups in 2-(Carboxymethoxy)benzoic acid allows it to act as a monomer or a functionalizing agent in polymerization reactions. Derivatives of this compound are particularly noted for their role in creating polyesters and polyurethanes with tailored properties.

A derivative of this compound, specifically the carboxymethyl ester of 2-(acetyloxy)benzoic acid, is instrumental in the synthesis of hydrolysable branched polyols, which are precursors to absorbable polyesters and polyurethanes. lookchem.com These polymers are designed for a wide array of biomedical uses, including drug delivery systems, stents, and tissue engineering scaffolds. lookchem.com The absorbable nature of these materials is critical for applications where a temporary structure is required, which then degrades and is absorbed by the body over time.

Potential applications for these absorbable polymers include:

Drug delivery vehicles

Stents

Porous foams for tissue engineering

Tissue adhesives

Adhesion prevention barriers

Medical device coatings lookchem.com

The ability to control the degradation rate of a polymer is crucial for its application in medicine and other fields. Co-polymers derived from functionalized phenolic compounds, such as derivatives of this compound, can be designed to have specific, controllable hydrolytic degradation profiles. lookchem.com The degradation mechanism of polymers containing carboxylic acid groups, like polymethacrylates, often involves the initial formation of anhydrides, followed by the breakdown of the modified structure. researchgate.net Studies on various benzoic acid derivatives show that their stability and degradation pathways are influenced by factors like temperature and chemical structure, with processes like decarboxylation being a common route. nih.govresearchgate.net For instance, the degradation of some polymethacrylates containing benzoic acid evolves ester derivatives through depolymerization. researchgate.net This controlled degradation is essential for creating materials that perform their function for a predetermined period before safely breaking down.

Table 1: Degradation Characteristics of Related Polymethacrylates

| Polymer | Degradation Stages/Regions (°C) | Degradation Products/Mechanisms | Reference |

| Poly(methacryloyloxy butanoic acid) (PMBA) | 327 and 450 | Formation of anhydrides, release of β-lactones | researchgate.net |

| Poly(methacryloyloxy hexanoic acid) (PMHA) | Main loss at ~402 (composed of overlapped peaks at 414 and 449) | Formation of anhydrides, release of γ-lactones | researchgate.net |

| Poly(p-methacryloyloxy benzoic acid) (PMBeA) | 265, 353, and 468 | Formation of anhydrides, evolution of an ester derivative from benzoic acid via depolymerization | researchgate.net |

Development of Absorbable Polymers for Biomedical Applications

Engineering of Novel Biomaterials and Tissue Scaffolds

The development of biocompatible materials is a cornerstone of tissue engineering and regenerative medicine. Functionalized benzoic acid has been used to modify natural polymers like guar (B607891) gum to create novel biomaterials. researchgate.netnih.gov This functionalization, which can be achieved via nucleophilic substitution, leverages the carboxylic acid groups and the hydrophobicity of the aromatic ring. researchgate.netnih.gov The resulting materials, such as guar gum-benzoic acid (GG-BA), have shown good biocompatibility and are promising for creating bioadhesives, hydrogels, and coacervates. researchgate.netnih.gov

Similarly, absorbable polyesters and polyurethanes derived from this compound precursors are explicitly noted for their utility in fabricating highly porous foams, reticulated foams, and tissue engineering scaffolds. lookchem.com These scaffolds provide a temporary three-dimensional matrix that supports cell growth and tissue regeneration before being safely absorbed by the body. Chitosan (B1678972), another biopolymer, is also widely used to create scaffolds for tissue engineering, highlighting the importance of such materials in the field. nih.gov

Applications in Specialty Chemicals and Functional Materials Production

This compound serves as a building block for more complex molecules and functional materials. synquestlabs.com Its derivatives are used in the production of specialty chemicals, including dyes and pigments.

Furthermore, the compound and its structural analogs are employed in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). By reacting ligands like 3,4,5-tris(carboxymethoxy)benzoic acid with metal ions such as zinc (II) and cobalt (II), researchers have created hybrid frameworks with unique properties. rsc.org These materials can form complex, high-dimensional networks, sometimes featuring multi-stranded helical chains. rsc.org Such coordination polymers have shown potential as functional materials, exhibiting properties like strong blue light emission under UV light and paramagnetic behavior. rsc.org Another Cadmium (II) coordination polymer synthesized with a dicarboxylphenoxy benzoic acid ligand demonstrated a 2D layer structure with blue light emission. mdpi.com

Table 2: Examples of Functional Materials from Carboxymethoxy Benzoic Acid Derivatives

| Derivative | Metal Ion | Resulting Material | Potential Application/Property | Reference |

| 3,4,5-Tris(carboxymethoxy)benzoic acid | Zn(II) | Inorganic-organic hybrid framework | Strong blue light emission | rsc.org |

| 3,4,5-Tris(carboxymethoxy)benzoic acid | Co(II) | Inorganic-organic hybrid framework | Paramagnetic behavior, partial spin-crossover | rsc.org |

| 4-(2′,3′-dicarboxylphenoxy) benzoic acid | Cd(II) | 2D Coordination Polymer | Blue light emission, fluorescent detection | mdpi.com |

Integration into Responsive Materials and Smart Systems

The unique structures of coordination polymers synthesized from carboxymethoxy benzoic acid derivatives allow for their application in smart systems. The fluorescence of these materials can be sensitive to the presence of certain chemicals, making them suitable for sensor applications. mdpi.com For example, a Cd(II) coordination polymer has been investigated for its ability to detect hypochlorite (B82951) anions and other molecules through changes in its luminescence. mdpi.com The paramagnetic behavior observed in cobalt-based frameworks also points towards their potential use in materials that respond to magnetic fields. rsc.org These responsive properties are a direct result of the controlled, three-dimensional assembly of the organic ligand and the metal center.

Surface Functionalization and Coating Technologies

The chemical reactivity of this compound and its derivatives makes them suitable for modifying the surfaces of other materials to impart new functionalities. Absorbable polymers derived from its precursors are explicitly mentioned for use as medical device coatings and surface modifying agents. lookchem.com Such coatings can improve the biocompatibility of implants or provide a surface that elutes therapeutic agents.

The general principle of surface functionalization often involves covalently attaching functional molecules to a material's surface. researchgate.netmdpi.com The carboxylic acid groups of this compound are ideal for such chemical linkages, enabling it to be grafted onto various polymer surfaces. This modification can alter surface properties like hydrophilicity and biocompatibility, which is critical for biomedical applications. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Carboxymethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(Carboxymethoxy)benzoic acid, these methods provide insights into its electronic structure, which dictates its reactivity and potential interactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netvjst.vn It allows for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.netvjst.vn The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

DFT calculations have been employed to study benzoic acid and its derivatives, providing insights into their structure-activity relationships. researchgate.net For instance, the analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.netvjst.vn

In studies of related benzoic acid derivatives, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory have been used to optimize the geometry and calculate vibrational frequencies for both monomeric and dimeric forms. vjst.vnvjst.vn Such calculations can also predict UV-Vis absorption spectra by employing time-dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. vjst.vnvjst.vn

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a computational technique used to study the energy barriers and pathways of chemical reactions. By identifying the transition state structure, which is the highest energy point along the reaction coordinate, chemists can understand the mechanism of a reaction and predict its rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment, such as solvents. biorxiv.org

Furthermore, MD simulations can elucidate the role of solvent molecules in mediating interactions and influencing the conformational preferences of the molecule. For this compound, with its two carboxylic acid groups and a flexible ether linkage, MD simulations can reveal the preferred conformations in different solvent environments, which is crucial for understanding its behavior in biological systems or in various chemical processes.

Ligand-Protein Interaction Modeling, Docking, and Binding Affinity Predictions

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for applications in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. globalauthorid.com This method is instrumental in identifying potential binding sites and modes of interaction. For derivatives of this compound, docking studies have been performed to investigate their inhibitory potential against various enzymes. For example, derivatives have been docked into the active sites of proteins like protein tyrosine phosphatase 1B (PTP1B) and human aldose reductase. acs.orgrcsb.orgrcsb.org

These studies often involve comparing different conformers of the ligand to find the best fit within the protein's binding pocket. acs.org The results of docking studies can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is essential for designing more potent and selective inhibitors.

| Protein Target | PDB ID | Ligand Derivative | Key Findings |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1JF7 | 5-[(2S)-2-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)3-oxo-3-pentylamino)propyl]-2-(carboxymethoxy)benzoic acid | Comparison of 3D QSAR models from different conformer-based alignments to design specific PTP1B inhibitors. acs.org |

| Human Aldose Reductase Mutant L301A | 6T7Q | 3-({[2-(carboxymethoxy)-4-fluorobenzoyl]amino}methyl)benzoic acid | Provided the crystal structure of the complex, revealing binding interactions. rcsb.org |

| Human Aldose Reductase Mutant A299G | 8B66 | 3-({[2-(carboxymethoxy)-4-fluorobenzoyl]amino}methyl)benzoic acid | Provided the crystal structure of the complex, revealing binding interactions. rcsb.org |

Prediction of Spectroscopic Signatures and Vibrational Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.org By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound and assign the observed vibrational modes to specific atomic motions within the molecule. For example, in a study of a related quinolin-8-yloxy derivative, DFT calculations were used to assign the C=O stretching modes of the carboxylic acid groups. scirp.org

Similarly, TD-DFT can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the chromophores within the molecule. vjst.vn Predicted NMR chemical shifts can also be calculated, which are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Application of Chemoinformatics and Data Mining in Structure-Property Correlations

Chemoinformatics and data mining techniques are increasingly used to analyze large datasets of chemical information to identify structure-property relationships. nih.gov

For this compound and its derivatives, these approaches can be used to develop quantitative structure-activity relationship (QSAR) models. acs.org QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or other properties. By analyzing a set of known inhibitors, for instance, a QSAR model can be built to predict the activity of new, unsynthesized compounds. acs.org

Advanced Analytical Methodologies for Research Oriented Characterization

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(Carboxymethoxy)benzoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.